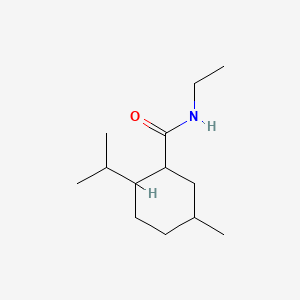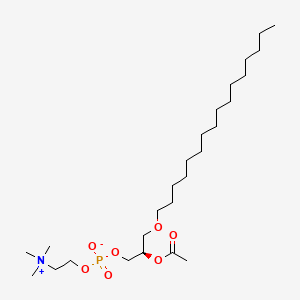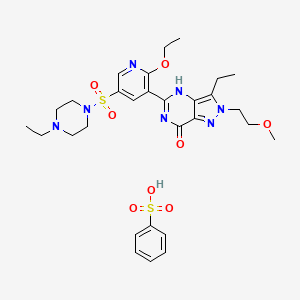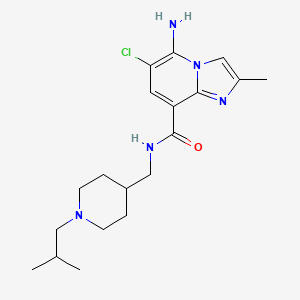
Acetylpodocarpsäureanhydrid
Übersicht
Beschreibung
Acetyl podocarpic acid anhydride: is a potent, semisynthetic liver X receptor agonist derived from extracts of the mayapple. This compound has shown potential in the prevention and research of atherosclerosis, particularly in the context of low high-density lipoprotein levels .
Wissenschaftliche Forschungsanwendungen
Acetyl podocarpic acid anhydride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying liver X receptor agonists and their effects on cholesterol metabolism.
Biology: Investigated for its role in regulating cholesterol efflux and its potential impact on cellular lipid homeostasis.
Medicine: Explored for its potential therapeutic applications in the treatment of atherosclerosis and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting liver X receptors and related pathways .
Wirkmechanismus
Acetyl podocarpic acid anhydride acts as a liver X receptor agonist. It binds to liver X receptors, which are nuclear hormone receptors involved in the regulation of cholesterol, fatty acid, and glucose homeostasis. By activating these receptors, acetyl podocarpic acid anhydride induces the expression of the ABCA1 reverse cholesterol transporter, increasing cholesterol efflux from cells and reducing overall cholesterol absorption .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Acetyl Podocarpic Acid Anhydride acts through LXR in concert with the retinoid X receptor (RXR), its heterodimerization partner . It induces the expression of the ABCA1 reverse cholesterol transporter . This action increases the efflux of cholesterol from enterocytes and thus inhibits the overall absorption of cholesterol .
Cellular Effects
The effects of Acetyl Podocarpic Acid Anhydride on cells are primarily related to its role as an LXR agonist . By inducing the expression of the ABCA1 reverse cholesterol transporter, it influences cell function by modulating cholesterol levels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Acetyl Podocarpic Acid Anhydride exerts its effects through binding interactions with LXRs . As an LXR agonist, it activates these receptors, leading to changes in gene expression . This includes the upregulation of the ABCA1 reverse cholesterol transporter, which facilitates the efflux of cholesterol from cells .
Metabolic Pathways
Acetyl Podocarpic Acid Anhydride is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with LXRs, which are key regulators of this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl podocarpic acid anhydride is synthesized through a series of chemical reactions involving the extraction of podocarpic acid from natural sources, followed by acetylation to form the anhydride. The specific reaction conditions typically involve the use of acetic anhydride and a catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of acetyl podocarpic acid anhydride involves large-scale extraction of podocarpic acid from plant sources, followed by chemical synthesis in reactors designed to handle the required reaction conditions. The process is optimized for yield and purity, ensuring the final product meets the necessary standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl podocarpic acid anhydride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the anhydride into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acetyl podocarpic acid anhydride, each with potentially unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Podocarpic acid: The parent compound from which acetyl podocarpic acid anhydride is derived.
22®-hydroxycholesterol: Another liver X receptor agonist with similar biological activities.
Dehydroabietic acid derivatives: Compounds with related structures and biological activities
Uniqueness: Acetyl podocarpic acid anhydride is unique due to its potent activity as a liver X receptor agonist and its semisynthetic origin from natural sources. Its specific structure allows for high affinity binding to liver X receptors, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJQRQRBNRGQTC-SPGSYPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)







![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

